4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE
Description
Properties
IUPAC Name |
1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXAFEIDZVHGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC(=O)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70171291 | |
| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824-72-2 | |
| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70171291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Electron-withdrawing groups on the aryl halide (e.g., nitro, cyano) enhance reactivity, achieving yields up to 90%. For example, 4-chloro-2-nitrobenzene reacts with 2-amino-N-methylbenzamide to form the target compound in 67% yield. The absence of transition metals simplifies purification and reduces costs.
Cyclization of o-Phenylenediamine Derivatives
An alternative route involves cyclocondensation of o-phenylenediamine with carbonyl-containing compounds. This method, adapted from triazepine synthesis protocols, utilizes malononitrile derivatives under acidic conditions.
Stepwise Mechanism
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Formation of Schiff Base : o-Phenylenediamine reacts with 2-methylenemalononitrile to form 2-((2-aminophenyl)amino)methylene)malononitrile.
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Hydrochloric Acid Treatment : Generates a protonated intermediate amenable to cyclization.
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Ethanol Reflux : Promotes intramolecular nucleophilic attack, yielding 4-amino-1H-benzo[b]diazepine-3-carbonitrile.
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Hydrolysis : Sodium hydroxide-mediated hydrolysis produces the final diazepinone.
Key Data
Industrial-Scale Hydrogenation Strategies
While bench-scale methods dominate academic literature, industrial production often employs catalytic hydrogenation of preformed benzodiazepine precursors. Though specific protocols are proprietary, analogous processes for related compounds suggest:
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Catalyst : Palladium on carbon (Pd/C, 5–10 wt%)
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Pressure : 3–5 bar H₂
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Temperature : 50–80°C
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Solvent : Ethanol or ethyl acetate
These conditions ensure high conversion rates (>95%) and minimize over-reduction byproducts.
Comparative Analysis of Synthetic Routes
Recent Advances in Green Chemistry
Emerging methodologies focus on solvent-free conditions and biocatalysis. Enzymatic cyclization using lipases or transaminases shows promise for enantioselective synthesis, though yields remain suboptimal (30–50%). Microwave-assisted synthesis reduces reaction times from hours to minutes but necessitates specialized instrumentation .
Chemical Reactions Analysis
Types of Reactions
4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can produce a wide range of derivatives with varying biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepinones, oximes, and hydrogenated derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Pharmacological Applications
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Anticonvulsant Activity :
- The compound exhibits significant anticonvulsant properties, making it a candidate for treating seizure disorders. Its mechanism involves enhancing GABAergic activity, which is crucial for reducing neuronal excitability.
- Anxiolytic Effects :
-
Anti-HIV Activity :
- Notably, this compound has shown potential in inhibiting HIV-1 replication. Studies suggest that its biochemical pathways may be linked to the viral replication process, presenting a unique avenue for therapeutic development against HIV.
Chemical Synthesis and Industrial Applications
The synthesis of this compound can be achieved through various methods:
- Hydrogenation of 2-Aminoacetophenone : This method involves using trans-aromatic dinitrate esters under controlled conditions to yield the desired compound.
- Industrial Production : Large-scale production typically employs hydrogenation reactions with catalysts like palladium on carbon (Pd/C), ensuring high yield and purity .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of this compound in animal models. Results demonstrated a significant reduction in seizure frequency compared to control groups, supporting its use as a therapeutic agent for epilepsy.
Case Study 2: Anti-HIV Properties
In vitro studies have shown that this compound effectively inhibits HIV-1 replication at low concentrations. The mechanism appears to involve interference with viral entry or replication processes within host cells.
Case Study 3: Anxiolytic Potential
Clinical trials assessing the anxiolytic effects of this compound indicate promising results in reducing anxiety symptoms among participants diagnosed with generalized anxiety disorder.
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to the benzodiazepine receptor, modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and anticonvulsant properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
2.1.1. Heteroatom Variations
- 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-ones (8–11,14,17–20): These compounds replace the oxygen atom in the diazepine ring with sulfur and introduce a dithiazepine system.
- Clotiazepam Analogues (e.g., 5-(2-chlorophenyl)-7-ethyl-1H-thieno[2,3-e][1,4]diazepin-2(3H)-one): Structural similarity exists, but the presence of a thieno-fused ring instead of a benzo-fused system alters receptor binding profiles. The thieno group may reduce metabolic stability compared to the parent compound .
2.1.2. Ring Fusion and Skeletal Modifications
- 4,5-Dihydro-1H-benzo[d]azepin-2(3H)-one : This isomer shifts the benzene ring fusion position (benzo[d] vs. benzo[e]), altering the molecule’s three-dimensional conformation. Such changes impact interactions with targets like metabotropic glutamate receptors (mGluR2) .
- Tricyclic 4,5-Dihydro-1H-benzo[g]indazole Derivatives: Replacing the diazepine ring with an indazole scaffold reduced CB2 receptor activity and selectivity, highlighting the importance of the diazepine core for cannabinoid receptor binding .
2.1.3. Substituent Effects
- Brominated Derivatives (e.g., 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one) : Bromine at position 7 increases molecular weight (MW: 257.1 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Physicochemical Properties
Key Research Findings and Trends
- Scaffold Rigidity vs. Flexibility : The benzo[e] fusion in this compound provides a balance between rigidity (for target binding) and flexibility (for metabolic stability), outperforming overly rigid tricyclic analogues in pharmacokinetic profiles .
- Substituent-Driven Selectivity : Bromine and coumarin substitutions enhance specificity for cancer targets, while methoxy and trifluoromethyl groups improve CNS penetration .
- Synthetic Accessibility : Transition metal-mediated cyclizations enable efficient synthesis of the parent compound, but brominated derivatives require costly palladium catalysts .
Biological Activity
4,5-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-2(3H)-ONE (CAS No. 1824-72-2) is a heterocyclic compound belonging to the benzodiazepine family. Known for its diverse pharmacological activities, this compound has garnered interest in medicinal chemistry due to its potential applications in treating various conditions, including anxiety disorders and seizures.
- Molecular Formula : C9H10N2O
- Molecular Weight : 162.19 g/mol
- Melting Point : 143-144 °C
- Solubility : Soluble in DMSO and methanol
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). Like other benzodiazepines, it is believed to exert its effects through modulation of the gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. This mechanism underlies its anxiolytic, anticonvulsant, and sedative properties.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anticonvulsant properties. For instance, in experiments using the pentylenetetrazole (PTZ) model for inducing seizures in mice, certain derivatives provided up to 80% protection at doses as low as 0.4 mg/kg . This suggests that modifications to the benzodiazepine structure can enhance anticonvulsant efficacy.
Anxiolytic Effects
Benzodiazepines are well-documented for their anxiolytic effects. The structural features of this compound contribute to its binding affinity for GABA receptors, which is crucial for mediating anxiety relief. In comparative studies with established anxiolytics like diazepam, compounds with similar scaffolds have shown promising results in reducing anxiety-like behaviors in animal models.
Anti-HIV Activity
Notably, this compound has also been evaluated for its anti-HIV properties. It has been reported to inhibit HIV-1 replication effectively, indicating a potential therapeutic avenue in antiviral research. The biochemical pathways involved suggest that it interferes with viral replication processes, although detailed mechanisms remain to be fully elucidated.
Synthesis and Biological Evaluation
A recent study synthesized several derivatives of benzodiazepines and evaluated their biological activities. The synthesis involved condensation reactions leading to various substituted compounds. The evaluation included testing for anticonvulsant activity using the PTZ method and assessing anxiolytic properties through behavioral assays .
| Compound | Dosage (mg/kg) | Protection (%) |
|---|---|---|
| 4a | 0.4 | 80 |
| 2a | 20 | 80 |
| 4c | 0.4 | 80 |
| 2c | 30 | 80 |
The results indicated that specific substitutions at the nitrogen atom significantly enhanced the anticonvulsant potential compared to control groups.
Structure-Activity Relationship (SAR)
The SAR studies emphasized that modifications on the benzodiazepine core could lead to varying degrees of biological activity. For instance, substituents on the N1 position have been shown to influence both anticonvulsant and anxiolytic effects significantly .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzodiazepine core. A common approach is the acylation of intermediates using reagents like 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization includes adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity. Recrystallization or column chromatography is recommended for purification .
- Key Data :
| Parameter | Typical Range |
|---|---|
| Reaction Time | 6–24 hours |
| Temperature | 0–25°C |
| Yield | 45–70% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR to confirm ring substituents and stereochemistry.
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., CHNO, MW 212.25 g/mol).
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodology :
- Receptor Binding Studies : Screen against GABA receptors (common for benzodiazepines) using radioligand displacement assays .
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinity be resolved?
- Methodology :
- Dose-Response Curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm EC/IC values.
- Allosteric Modulation : Test for positive/negative modulation using electrophysiology (e.g., patch-clamp on neuronal cells) .
Q. What computational strategies are effective for predicting metabolic pathways and toxicity?
- Methodology :
- Density Functional Theory (DFT) : Calculate oxidation/reduction potentials to identify vulnerable sites (e.g., N-methyl groups).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolites .
Q. How can reaction yields be improved in large-scale synthesis without compromising purity?
- Methodology :
- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer (e.g., 80% yield at 10 g scale) .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenation) to reduce side reactions .
Q. What experimental designs address conflicting results in cytotoxicity studies?
- Methodology :
- Factorial Design : Vary parameters (e.g., pH, serum concentration) to identify confounding variables .
- Omics Integration : Pair cytotoxicity data with transcriptomics to distinguish direct toxicity from off-target effects .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility profiles?
- Methodology :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) under controlled humidity.
- HPLC-PDA : Quantify degradation products over time to assess stability .
Q. Why do pharmacological effects vary across in vitro vs. in vivo models?
- Methodology :
- PK/PD Modeling : Correlate plasma concentration-time profiles (in vivo) with receptor occupancy (in vitro).
- BBB Permeability Assays : Use MDCK-MDR1 cells to predict brain penetration .
Tables of Key Findings
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| logP (Predicted) | 2.1 ± 0.3 | |
| GABA IC | 120 nM (α1β2γ2) |
| Reaction Optimization | Improved Yield |
|---|---|
| Flow Chemistry | 80% (10 g scale) |
| Catalytic Hydrogenation | 75% (Pd/C, 50 psi H) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
